Trimethylsilyl (1E)-N-acetylethanimidate

Description

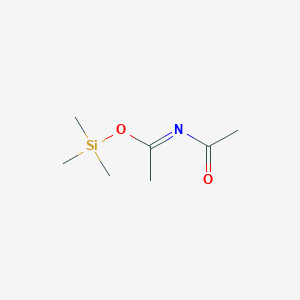

Trimethylsilyl (1E)-N-acetylethanimidate, also known as N,O-Bis(trimethylsilyl)acetamide (BSA), is a silylating agent widely used in organic synthesis and analytical chemistry. Its chemical formula is C₈H₂₁NOSi₂, with a molecular weight of 203.43 g/mol and a CAS registry number of 10416-59-8 . The IUPAC name, Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester, reflects its structure: two trimethylsilyl (TMS) groups attached to an acetimidate backbone. This compound is characterized by its role in derivatizing polar functional groups (e.g., hydroxyls, amines) to enhance volatility for gas chromatography (GC) or mass spectrometry (MS) analysis .

BSA’s stability and reactivity are attributed to its dual TMS groups, which facilitate nucleophilic substitution reactions. It is commercially available under synonyms such as Dynasylan BSA and N-(trimethylsilyl)acetamide trimethylsilyl ester .

Properties

CAS No. |

85096-00-0 |

|---|---|

Molecular Formula |

C7H15NO2Si |

Molecular Weight |

173.28 g/mol |

IUPAC Name |

trimethylsilyl N-acetylethanimidate |

InChI |

InChI=1S/C7H15NO2Si/c1-6(9)8-7(2)10-11(3,4)5/h1-5H3 |

InChI Key |

YIXHFUKCINSEII-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC(=O)C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trimethylsilyl (1E)-N-acetylethanimidate typically involves the reaction of trimethylsilyl chloride with N-acetylethanimidate under anhydrous conditions. The reaction is often catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl (1E)-N-acetylethanimidate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield simpler silanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like fluoride ions (from sources such as tetrabutylammonium fluoride) are used to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes .

Scientific Research Applications

Trimethylsilyl (1E)-N-acetylethanimidate has a wide range of applications in scientific research:

Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsilyl (1E)-N-acetylethanimidate involves the formation of a stable trimethylsilyl ether or amine. This protects the original functional group by removing labile protons and decreasing the basicity of the heteroatom. The trimethylsilyl group can be removed under acidic conditions or by using fluoride ions, regenerating the original functional group .

Comparison with Similar Compounds

Trimethylsilyl (1E)-N-acetylethanimidate (BSA)

Trimethylsilyl N-(Trimethylsilyl)acetimidate ()

- Structure : Similar to BSA but with an additional TMS group.

- Safety : Shares stringent handling protocols with BSA, emphasizing use in authorized facilities .

Reactivity and Performance

BSA’s dual TMS groups make it less reactive than stronger silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which contains electron-withdrawing trifluoromethyl groups. However, BSA is preferred for mild derivatization conditions, reducing side reactions . In contrast, TMS ethers () are less versatile, primarily targeting hydroxyl groups .

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.